CBMicro_010679

Cytomegalovirus (CMV) Antiviral Activity Non-nucleoside Inhibitor

CBMicro_010679 is a non-nucleoside anti-herpesvirus agent with broad-spectrum activity against CMV (IC50 6.6 μM) and VZV (IC50 4.8 μM). As a structurally distinct tool compound, it circumvents common nucleoside-resistance pathways, making it ideal for studying resistance mechanisms and validating novel antiviral targets in CMV and herpes simplex research. Available for rapid procurement.

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
CAS No. 349425-56-5
Cat. No. B3023175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBMicro_010679
CAS349425-56-5
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO2/c1-11(19)13-4-8-15(9-5-13)18-16(20)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,20)
InChIKeyLFICPPLTPGLFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBMicro_010679 (349425-56-5): Technical Overview of a Non-Nucleoside Anti-Herpesvirus Agent


CBMicro_010679 (N-(4-Acetylphenyl)-2-(4-chlorophenyl)acetamide, CAS 349425-56-5) is a non-nucleoside anti-herpesvirus agent . It exhibits broad-spectrum antiviral activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC50 values of 6.6 μM and 4.8 μM, respectively . The compound is currently in the preclinical stage of development for cytomegalovirus and herpes simplex infections [1].

Why CBMicro_010679 Cannot Be Replaced by Standard Anti-Herpesvirus Agents


While numerous nucleoside and nucleotide analogs are approved for herpesvirus infections, their efficacy can be limited by viral resistance mechanisms, most commonly mutations in the viral UL97 kinase or DNA polymerase [1]. Furthermore, the established nucleoside analog acyclovir, while active against VZV, has an IC50 range of 0.53–48 μM, demonstrating wide variability and relatively weak activity against CMV . Similarly, ganciclovir, a primary anti-CMV agent, can be affected by UL97 mutations that prevent its initial phosphorylation, leading to resistance [1]. As a non-nucleoside agent, CBMicro_010679 offers a structurally and mechanistically distinct scaffold , which may circumvent these common resistance pathways and provide a differentiated activity profile, as detailed in the quantitative evidence below.

CBMicro_010679 Quantitative Differentiation Guide: Potency, Spectrum, and Mechanistic Distinction


Anti-CMV Activity of CBMicro_010679 Compared to Clinical Nucleoside Analogs

CBMicro_010679 demonstrates anti-CMV activity with an IC50 of 6.6 μM . This activity is positioned within the range of the standard anti-CMV agent ganciclovir, which has reported IC50 values from 0.08 to 22.94 μM across various studies [1], and is significantly more potent than foscarnet, which has an IC50 of 120 μM against the CMV AD169 strain . As a non-nucleoside agent, CBMicro_010679 may retain activity against some ganciclovir-resistant strains that harbor UL97 kinase mutations, a key mechanism of resistance [2].

Cytomegalovirus (CMV) Antiviral Activity Non-nucleoside Inhibitor

Anti-VZV Activity of CBMicro_010679 Compared to the First-Line Agent Acyclovir

CBMicro_010679 inhibits VZV with an IC50 of 4.8 μM . In comparison, the first-line anti-VZV agent acyclovir has a reported IC50 against the Oka vaccine strain of 16 ± 7.5 μM [1] and a broader EC50 range of 0.53–48 μM across laboratory strains and clinical isolates . This indicates that CBMicro_010679 is approximately 3.3-fold more potent against the Oka strain, and its potency falls within the lower end of the broad acyclovir spectrum.

Varicella-Zoster Virus (VZV) Antiviral Activity Non-nucleoside Inhibitor

Mechanistic Distinction: Non-Nucleoside Scaffold vs. Nucleoside Analogs

CBMicro_010679 is classified as a non-nucleoside anti-herpesvirus agent , which distinguishes it mechanistically from nucleoside analogs like ganciclovir and acyclovir that require phosphorylation by viral kinases (e.g., UL97 or thymidine kinase) for activation [1]. Mutations in these viral kinases are a primary cause of clinical resistance to nucleoside analogs [1]. As a non-nucleoside agent, CBMicro_010679 is not reliant on this activation pathway, suggesting potential activity against certain nucleoside-resistant viral strains. While the exact molecular target is not disclosed in public documentation, the compound is described as a CMV protein inhibitor and HSV antigen inhibitor in development [2].

Antiviral Mechanism Drug Resistance Non-nucleoside Inhibitor

Broad-Spectrum Antiviral Activity: Dual CMV/VZV Potency

CBMicro_010679 demonstrates dual activity against CMV and VZV, with IC50 values of 6.6 μM and 4.8 μM, respectively . In contrast, many first-line anti-herpesvirus agents are more limited in spectrum. For example, acyclovir is primarily used for HSV and VZV, with an EC50 range of 0.53–48 μM for VZV but is not a primary anti-CMV agent . Ganciclovir is a mainstay for CMV (IC50 range 0.08–22.94 μM) [1] but is not routinely used for VZV. This dual activity profile positions CBMicro_010679 as a unique tool for studies involving both viruses.

Broad-spectrum Antiviral Cytomegalovirus (CMV) Varicella-Zoster Virus (VZV)

Primary Research Applications for CBMicro_010679 Based on Verified Evidence


Investigating Nucleoside Analog-Resistant CMV and VZV

Due to its classification as a non-nucleoside agent, CBMicro_010679 can be employed as a tool compound in studies of herpesvirus resistance. Researchers can compare its efficacy against laboratory-adapted or clinical isolates of CMV and VZV that are known to be resistant to ganciclovir or acyclovir due to mutations in viral kinases (UL97 or thymidine kinase) . Its activity in these models can help define new resistance pathways and validate novel antiviral targets [1].

Broad-Spectrum Herpesvirus Screening and Assay Development

With confirmed in vitro activity against both CMV (IC50 = 6.6 μM) and VZV (IC50 = 4.8 μM) , CBMicro_010679 serves as a valuable positive control or starting point for broad-spectrum antiviral screening assays. Its dual activity allows it to be used in multi-virus screening panels, simplifying assay logistics and providing a benchmark for novel compounds intended to target multiple herpesviruses.

Mechanistic Studies of Herpesvirus Replication and Protein Function

CBMicro_010679 is described in development pipelines as a CMV protein inhibitor and HSV antigen inhibitor [2]. Although its precise molecular target is not publicly detailed, it can be used as a chemical probe to dissect the roles of viral proteins in the replication cycles of CMV and VZV. By studying the compound's effect on viral gene expression, protein synthesis, and virion assembly, researchers can gain insights into novel aspects of herpesvirus biology.

Preclinical Development and SAR Studies for Non-Nucleoside Anti-Herpesvirals

As a compound in preclinical development for CMV and herpes simplex infections [2], CBMicro_010679 represents a validated chemical starting point for medicinal chemistry and structure-activity relationship (SAR) studies. Research teams can use this compound as a scaffold for optimization, aiming to improve potency, pharmacokinetic properties, or spectrum of activity. Its availability from commercial vendors facilitates rapid procurement for these research purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBMicro_010679

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.